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molecular formula C8H7Cl2N3S B2711614 7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine CAS No. 1059191-49-9

7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine

Cat. No. B2711614
M. Wt: 248.13
InChI Key: UKEWNPRPHCJBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09051323B2

Procedure details

8 g (45.5 mmol) of 6-chloro-2-(methylthio)pyrimidine-4-amine and 5.78 g (45.55 mmol) of 1,3-dichloroacetone are dissolved in 53 ml of glacial acetic acid and heated at 105° C. for 16 h. After the reaction is complete, water is added and the precipitate is filtered off with suction. The crude product is further purified by silica gel chromatography. Drying under high vacuum results in 5.53 g (49% of theory) of product.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5.78 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([S:8][CH3:9])[N:5]=[C:4]([NH2:10])[CH:3]=1.[Cl:11][CH2:12][C:13]([CH2:15]Cl)=O.O>C(O)(=O)C>[Cl:1][C:2]1[N:7]=[C:6]([S:8][CH3:9])[N:5]2[CH:15]=[C:13]([CH2:12][Cl:11])[N:10]=[C:4]2[CH:3]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=CC(=NC(=N1)SC)N
Name
Quantity
5.78 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
53 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction
CUSTOM
Type
CUSTOM
Details
The crude product is further purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
Drying under high vacuum
CUSTOM
Type
CUSTOM
Details
results in 5.53 g (49% of theory) of product

Outcomes

Product
Name
Type
Smiles
ClC1=CC=2N(C(=N1)SC)C=C(N2)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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